molecular formula C8H10N4 B11921133 2-(3H-Imidazo[4,5-c]pyridin-2-yl)ethanamine CAS No. 933718-55-9

2-(3H-Imidazo[4,5-c]pyridin-2-yl)ethanamine

Cat. No.: B11921133
CAS No.: 933718-55-9
M. Wt: 162.19 g/mol
InChI Key: OPLLJOLYQMXNSY-UHFFFAOYSA-N
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Description

2-(3H-Imidazo[4,5-c]pyridin-2-yl)ethanamine is a heterocyclic compound that features an imidazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3H-Imidazo[4,5-c]pyridin-2-yl)ethanamine typically involves the condensation of 2-aminopyridine with glyoxal or other aldehydes under acidic conditions, followed by cyclization to form the imidazo[4,5-c]pyridine core. The ethanamine side chain can be introduced through reductive amination or other suitable methods .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(3H-Imidazo[4,5-c]pyridin-2-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[4,5-c]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-(3H-Imidazo[4,5-c]pyridin-2-yl)ethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a scaffold for drug development, particularly for targeting central nervous system disorders and inflammatory diseases.

    Industry: Utilized in the development of materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 2-(3H-Imidazo[4,5-c]pyridin-2-yl)ethanamine involves its interaction with various molecular targets, including enzymes and receptors. It can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways. For example, it may act as an inhibitor of specific enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3H-Imidazo[4,5-c]pyridin-2-yl)ethanamine is unique due to its specific imidazo[4,5-c]pyridine core, which provides distinct electronic and steric properties compared to other imidazo[4,5-b]pyridine derivatives. This uniqueness makes it a valuable compound for developing new drugs and materials with specific desired properties .

Properties

CAS No.

933718-55-9

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

2-(3H-imidazo[4,5-c]pyridin-2-yl)ethanamine

InChI

InChI=1S/C8H10N4/c9-3-1-8-11-6-2-4-10-5-7(6)12-8/h2,4-5H,1,3,9H2,(H,11,12)

InChI Key

OPLLJOLYQMXNSY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1N=C(N2)CCN

Origin of Product

United States

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